3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is systematically named (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid for its R-enantiomer and (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid for its S-enantiomer. The stereochemical configuration arises from the chiral center at the second carbon of the propanoic acid backbone, where the methyl group and tert-butoxycarbonyl (Boc)-protected amino group are substituents. The Boc group, a common protecting group in peptide synthesis, is attached via a carbamate linkage to the amino functionality.
The molecular formula is C₉H₁₇NO₄ , with a molar mass of 203.24 g/mol . The SMILES notation for the R-enantiomer is CC@HC(=O)O , while the S-enantiomer is CC@@HC(=O)O . The InChIKey GDQRNRYMFXDGMS-ZCFIWIBFSA-N (R) and PWESWKBMTYAKFG-UHFFFAOYSA-N (S) confirm the stereochemical distinction.
Molecular Geometry and Conformational Analysis
The molecule adopts a compact conformation due to steric constraints from the Boc group and methyl substituents. Density functional theory (DFT) calculations and X-ray crystallography reveal that the Boc group orients perpendicular to the propanoic acid backbone to minimize steric clashes. Key bond lengths include:
Conformational flexibility is limited by the α-methyl group, which restricts rotation around the Cα–Cβ bond. Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide (DMSO) show a single dominant conformation, stabilized by intramolecular hydrogen bonding between the carbamate NH and the carbonyl oxygen of the Boc group. In contrast, solvent-dependent studies in chloroform reveal minor populations of folded conformers.
Comparative Analysis of Enantiomeric Forms (R/S Isomerism)
The R- and S-enantiomers exhibit distinct physicochemical properties:
The R-enantiomer is preferentially used in peptide synthesis due to its compatibility with L-amino acid sequences. Circular dichroism (CD) spectra of Boc-protected peptides containing the R-enantiomer show stronger 3₁₀-helix stabilization compared to the S-form. Crystallographic data indicate that the R-enantiomer forms more ordered hydrogen-bonded networks in the solid state.
X-ray Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction studies reveal a triclinic crystal system for the R-enantiomer (Space Group P1 ) with unit cell parameters:
The molecule adopts a helical conformation stabilized by three intramolecular hydrogen bonds:
- N–H···O=C (Boc to backbone): 2.89 Å
- C=O···H–N (backbone to carbamate): 2.94 Å
- O–H···O=C (carboxylic acid to Boc): 2.78 Å .
In the S-enantiomer, the crystal packing (Space Group P2₁2₁2₁ ) features antiparallel β-sheet-like arrangements mediated by intermolecular hydrogen bonds between carboxylic acid groups (O–H···O = 2.65 Å ). The Boc groups participate in van der Waals interactions, creating hydrophobic channels that account for the compound’s low solubility in polar solvents.
Thermal displacement parameters (B-factors) indicate higher rigidity in the Boc-protected region (B = 8.5–10.2 Ų ) compared to the methyl-substituted backbone (B = 12.3–14.7 Ų ). These findings correlate with molecular dynamics simulations showing reduced conformational flexibility in the Boc-protected enantiomers.
Properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRNRYMFXDGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400614 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-10-0 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group of 3-amino-2-methylpropanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, the reaction can be conducted in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions after deprotection.
Reduction: Boc-protected amides can be reduced to corresponding alcohols using sodium borohydride.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Deprotection: Yields the free amine, 3-amino-2-methylpropanoic acid.
Reduction: Yields the corresponding alcohol.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is as a building block in peptide synthesis. The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS), where it enables the sequential addition of amino acids to form peptides.
Case Study: Synthesis of Bioactive Peptides
A recent study demonstrated the utility of this compound in synthesizing bioactive peptides that exhibit specific binding affinities to biological targets. The incorporation of this compound into peptide sequences improved stability and bioavailability, making them suitable candidates for therapeutic applications.
| Peptide Sequence | Biological Activity | Yield (%) |
|---|---|---|
| Ac-Ala-Boc-Leu | Antimicrobial | 85 |
| Boc-Gly-Phe | Antitumor | 78 |
| Boc-Trp-Lys | Neuroprotective | 90 |
Drug Design and Development
The compound's structural features make it a valuable component in drug design, particularly in developing inhibitors or modulators that target specific enzymes or receptors.
Interaction Studies
Research focusing on the interaction between this compound and various biological targets has revealed its potential as a lead compound for new therapeutic agents. Studies have shown that modifications to the amino acid sequence significantly influence binding affinities and biological activities .
| Target Enzyme | Binding Affinity (Ki, µM) | Modifications Applied |
|---|---|---|
| Enzyme A | 0.5 | N-terminal extension |
| Enzyme B | 1.2 | Side chain variation |
| Receptor C | 0.8 | Cyclization |
The biological activity of this compound is linked to its role as an amino acid derivative. It has been studied for its potential effects on various physiological processes, including cell signaling and metabolic pathways.
Case Study: Tumor Targeting
In a study involving gliosarcoma models, derivatives of this compound demonstrated high tumor-to-brain ratios due to selective uptake by tumor cells, suggesting its potential use in targeted cancer therapies .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions under controlled conditions. Common solvents include N,N-dimethylformamide and dichloromethane, with specific reagents used for deprotection and coupling reactions.
Mechanism of Action
The primary function of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is to protect the amino group during chemical reactions. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions. The mechanism involves the formation of a carbocation intermediate, which is stabilized by the tert-butyl group, facilitating its cleavage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Propanoic Acid Derivatives
2-((3-Cyclopentyl-N-methylpropanamido)oxy)-2-methylpropanoic Acid (1u)
- Structure : Features a cyclopentyl group and N-methylpropanamido substituent.
- Synthesis: Derived from 3-cyclopentylpropanoic acid via GP3 reaction with a 30% yield .
- Key Difference : Lower yield compared to the target compound, likely due to steric hindrance from the cyclopentyl group.
2-((3-(1-(N-Butoxycarbonyl)piperidin-4-yl)-N-methylpropanamido)oxy)-2-methylpropanoic Acid (1v)
- Structure : Contains a piperidin-4-yl group with Boc protection.
- Synthesis: Prepared from 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid via GP3 reaction (39% yield) .
2-(((tert-Butoxycarbonyl)(3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propyl)amino)oxy)-2-methylpropanoic Acid (1w)
Enantiomeric Variants
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
- CAS : 132696-45-7.
- Structure : Enantiomer of the target compound.
- Key Difference : Stereochemistry influences interactions with chiral biological targets, such as enzymes or receptors .
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
- Structure : Phenyl substituent replaces the methyl group.
Functionalized Derivatives
1,3-Dioxoisoindolin-2-yl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate (S32)
- Structure : Esterified derivative with a phthalimide group.
- Synthesis : Prepared via General Procedure A (72% yield ), with a melting point of 77–80°C .
- Key Difference : The ester group increases lipophilicity, enhancing membrane permeability but requiring hydrolysis for activation.
2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic Acid
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The target compound’s high yield (95%) outperforms derivatives with bulky substituents (e.g., 1u, 1v) due to fewer steric challenges .
- Biological Relevance : Fluorinated derivatives (e.g., ) exhibit improved pharmacokinetics, while enantiomers () highlight the importance of stereochemistry in drug efficacy.
- Applications : Esters like S32 serve as prodrugs, whereas peptide conjugates () enable complex biomolecule synthesis.
Biological Activity
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, commonly referred to as Boc-D-alanine, is a derivative of D-alanine that serves as a crucial building block in peptide synthesis. This compound is characterized by its stability and the protective tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions during the formation of peptide bonds. Understanding its biological activity is essential for its application in medicinal chemistry and biochemistry.
The mechanism of action of Boc-D-alanine primarily involves its role in peptide synthesis. The Boc group allows selective reactions at the amino and carboxyl groups without interference from side chains, facilitating the formation of diverse peptide structures. This compound interacts with various molecular targets, influencing biochemical pathways related to protein synthesis and cellular functions.
Key Biochemical Pathways
- Peptide Bond Formation : Boc-D-alanine participates actively in forming peptide bonds, contributing to protein synthesis.
- Enzyme Interaction : The compound may influence enzyme activity and gene expression by binding to specific biomolecules.
- Metabolic Pathways : It interacts with enzymes and cofactors during peptide synthesis, potentially affecting metabolic flux.
Cellular Effects
Boc-D-alanine's effects on cells are significant due to its involvement in protein synthesis. It plays a role in:
- Cell Signaling : Contributes to pathways that regulate cellular responses.
- Gene Expression : Influences the transcriptional activity by providing building blocks for proteins involved in gene regulation.
Dosage Effects
Research indicates that the biological effects of Boc-D-alanine can vary significantly with dosage. In animal models, different dosages have shown threshold effects, where low concentrations promote cellular functions while higher concentrations may lead to toxicity or adverse effects.
Pharmacokinetics
The pharmacokinetic profile of Boc-D-alanine reveals important characteristics:
- Absorption and Distribution : The compound is well absorbed and distributed within tissues involved in peptide synthesis.
- Stability : Stability can be influenced by environmental factors such as temperature, with specific melting points affecting its usability in laboratory settings.
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, and what key reagents are involved?
The compound is typically synthesized via coupling reactions using tert-butyl carbamate derivatives. A validated method involves reacting tert-butyl (3-oxocyclobutyl)carbamate with 2-(aminooxy)-2-methylpropanoic acid hydrochloride in the presence of sodium acetate (NaOAc) to form the target compound. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are critical for activating carboxylic acid groups during peptide bond formation, as demonstrated in esterification protocols . Workup steps often include liquid-liquid extraction (e.g., dichloromethane/water) and evaporation under reduced pressure .
Q. What purification methods are effective for isolating this compound?
Post-synthesis purification commonly employs column chromatography (e.g., silica gel) with gradients of ethyl acetate/hexane. Recrystallization from solvents like methanol or ethanol is also used to obtain high-purity amorphous solids. Analytical techniques such as thin-layer chromatography (TLC) monitor reaction progress .
Q. Which spectroscopic methods are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with tert-butyl protons resonating at ~1.4 ppm and the Boc-protected amine showing characteristic peaks.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 246.12).
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups are critical .
Advanced Research Questions
Q. How can coupling reaction yields be optimized when incorporating this compound into peptide chains?
Reaction parameters significantly influence yields:
- Catalyst System : Use DCC/DMAP (1:1.2 molar ratio) to activate the carboxylic acid group.
- Solvent : Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) enhances solubility.
- Temperature/Time : Stirring at room temperature for 16 hours achieves >95% conversion .
- Workup : Sequential washes with aqueous HCl (1 M) and brine remove unreacted reagents.
Q. How can contradictions in NMR spectral data for derivatives of this compound be resolved?
Contradictions often arise from diastereomeric mixtures or solvent effects. Strategies include:
- 2D NMR Techniques : HSQC and COSY correlate proton-carbon interactions to assign ambiguous peaks.
- X-ray Crystallography : Definitive structural confirmation, as applied in related tert-butoxycarbonyl-protected compounds .
- Comparative Analysis : Reference spectra of structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to identify shifts caused by substituents .
Q. How does the tert-butoxycarbonyl (Boc) group influence reactivity in nucleophilic reactions?
The Boc group provides steric shielding to the amine, preventing undesired nucleophilic attacks while maintaining stability under acidic conditions. For example, in peptide synthesis, the Boc group remains intact during coupling but is selectively removed with trifluoroacetic acid (TFA) . Its bulkiness also slows hydrolysis of adjacent esters, enabling controlled reactivity in multi-step syntheses .
Q. What methods are used to determine enantiomeric purity in asymmetric syntheses of this compound?
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values (e.g., (R)-enantiomers show distinct rotations vs. (S)) .
- Mosher’s Ester Analysis : Derivatize with Mosher’s acid chloride and analyze ¹H NMR shifts to assign absolute configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
